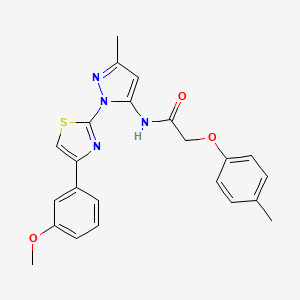

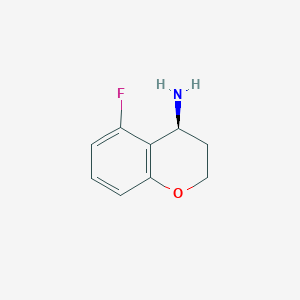

![molecular formula C8H5ClN2O B3200692 7-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1019020-44-0](/img/structure/B3200692.png)

7-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

Descripción general

Descripción

7-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are important heterocyclic compounds due to their broad spectrum of biological and pharmacological activity . They are currently studied in regard to their use in optoelectronics, e.g., as materials for white light-emitting devices and hybrid fluorescence/phosphorescence devices .

Synthesis Analysis

The synthesis of 7-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde involves several steps. In one study, a series of ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde were synthesized . The synthesis involved the use of available pyridin-2-amine as the starting material . Methyl ketones were then used as methylene components in the Claisen–Schmidt condensation .Molecular Structure Analysis

The molecular structure of 7-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is characterized by the presence of a 2-chloroimidazo[1,2-a]pyridine fragment . The optical and electrochemical properties of the compound can be changed via the introduction of various functional groups into the 1-azaindolizine fragment .Chemical Reactions Analysis

7-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde can participate in various chemical reactions. For instance, it can be used in the synthesis of chalcones containing a 2-chloroimidazo[1,2-a]pyridine fragment . The compound also exhibits significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde include its optical properties, such as Stokes shifts, forbidden band gap widths, molar absorption coefficients, and fluorescence quantum yields . The compound also shows high thermal stability and good film-forming properties .Aplicaciones Científicas De Investigación

Fluorescent Molecular Rotors

7-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde derivatives are used in the synthesis of fluorescent molecular rotors (FMRs). These rotors are synthesized through condensation with various active methylene moieties. Their viscosity sensing properties are notable, particularly in the context of fluorescence emission spectra in glycerol-methanol systems. They show significant emission intensity enhancement in viscous environments, indicating potential applications in sensing and imaging technologies (Jadhav & Sekar, 2017).

Synthesis of Heterocyclic Chalcones

Compounds related to 7-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde are used in the preparation of heterocyclic chalcones. The synthesis involves various reactions, including Vilsmeier-Haack reaction, offering routes to novel compounds with potential pharmaceutical and chemical applications (Quiroga et al., 2010).

Catalyzed Aminooxygenation

In a study exploring aqueous syntheses of methylimidazo[1,2-a]pyridines, 7-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde derivatives were obtained through silver-catalyzed intramolecular aminooxygenation. This method highlights the potential of these compounds in organic synthesis, particularly in the formation of complex molecular structures (Mohan, Rao, & Adimurthy, 2013).

Direcciones Futuras

The future directions for the study of 7-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde could involve further exploration of its potential applications in medicinal chemistry and optoelectronics . Additionally, its efficacy against multidrug-resistant and extensively drug-resistant TB presents promising avenues for future research .

Mecanismo De Acción

Target of Action

It’s worth noting that imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant anti-tb activity

Biochemical Pathways

Given the reported anti-tb activity of imidazo[1,2-a]pyridine analogues , it can be inferred that these compounds may interfere with the biochemical pathways essential for the survival and replication of TB bacteria.

Result of Action

Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant anti-tb activity , suggesting that these compounds may lead to a reduction in bacterial load.

Propiedades

IUPAC Name |

7-chloroimidazo[1,2-a]pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-6-1-2-11-7(5-12)4-10-8(11)3-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIJAQREDVJOGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=C2C=O)C=C1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B3200619.png)

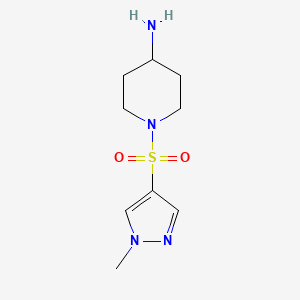

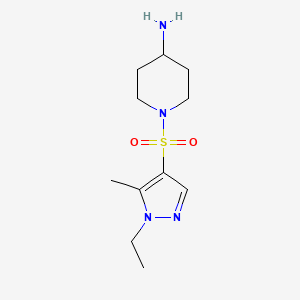

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine](/img/structure/B3200663.png)

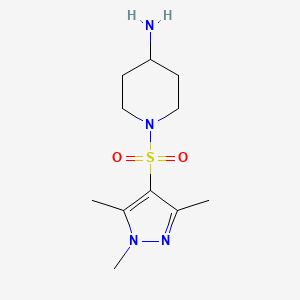

![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine](/img/structure/B3200683.png)

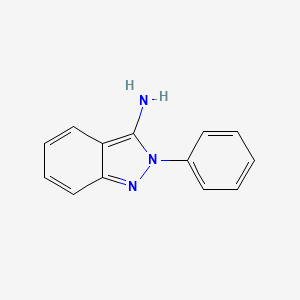

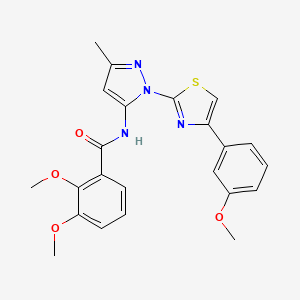

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide](/img/structure/B3200715.png)